

"application of activity-based probes in high-throughput screening"

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Compound of Interest

Compound Name: SARS-CoV-2 3CLpro probe-1

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Application of Activity-Based Probes in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology for the functional analysis of enzymes in complex biological systems.[1] Activity-based probes (ABPs) are small molecule tools that covalently modify the active sites of specific enzymes, providing a direct readout of their functional state.[1] The integration of ABPs into high-throughput screening (HTS) platforms has revolutionized early-stage drug discovery by enabling the direct assessment of enzyme activity and inhibitor potency in a high-throughput manner.[2][3] This approach is particularly valuable for enzymes that are difficult to purify or for which traditional substrate-based assays are not available.[3][4]

These application notes provide an overview of the use of ABPs in HTS, with a focus on assay development, data analysis, and the generation of robust and reproducible results. Detailed protocols for common ABP-HTS formats are provided, along with examples of their successful application in identifying novel enzyme inhibitors.

Data Presentation: Quantitative Analysis of ABP-HTS Campaigns

The success of an HTS campaign is determined by its ability to identify true positive "hits" with minimal false positives. Key parameters used to assess the quality and performance of an ABP-HTS assay include the Z' factor, signal-to-background ratio, and the hit rate.[5] The table below summarizes representative quantitative data from various ABP-HTS campaigns, highlighting the robustness of this screening paradigm.

Target Enzyme Class	HTS Assay Format	Screen Size (Compounds)	Hit Rate (%)	Z' Factor	Reference IC50 (nM)
Serine Hydrolases	Fluorescence Polarization (FP)	>60,000	0.5 - 1.5	> 0.7	50 - 5,000
Cysteine Proteases	Competitive Gel-based	~10,000	0.8	> 0.6	100 - 10,000
Metalloproteases	Competitive Fluorescence	~20,000	1.2	> 0.5	200 - 15,000
Kinases	FluoPol-ABPP	~5,000	0.5	> 0.8	10 - 1,000
Dipeptidyl Peptidases	Substrate Turnover	>300,000	< 1	> 0.8	Not Reported
Protein Arginine Deiminase (PAD)	FluoPol-ABPP	2,000	0.5	> 0.5	~7,000 (Streptonigrin)

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization ABP-HTS for Serine Hydrolases

This protocol describes a competitive HTS assay using a fluorescence polarization readout to identify inhibitors of serine hydrolases. The assay measures the displacement of a fluorescently tagged ABP from the enzyme's active site by a potential inhibitor.

Materials:

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% (v/v) Tween-20
- Enzyme Stock: Purified serine hydrolase (e.g., FAAH, trypsin) at 10 μ M in assay buffer.
- ABP Stock: Fluorescently labeled fluorophosphonate (FP) probe (e.g., FP-TAMRA) at 1 mM in DMSO.
- Compound Library: Small molecule library plated in 384-well plates.
- Positive Control: Known inhibitor of the target serine hydrolase.
- Negative Control: DMSO.

Procedure:

- Compound Plating: Dispense 1 μ L of each compound from the library into a 384-well assay plate.
- Enzyme Addition: Prepare a working solution of the serine hydrolase at 2X the final concentration in assay buffer. Add 10 μ L of the enzyme solution to each well of the assay plate.
- Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
- ABP Addition: Prepare a working solution of the FP-TAMRA probe at 2X the final concentration in assay buffer. Add 10 μ L of the probe solution to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Fluorescence Polarization Reading: Measure the fluorescence polarization (FP) of each well using a plate reader with appropriate excitation and emission filters for the TAMRA

fluorophore.

- **Data Analysis:** Calculate the Z' factor to assess assay quality. Identify hits as compounds that cause a significant decrease in FP signal compared to the negative control.

Protocol 2: In-Cell ABP-HTS using Click Chemistry

This protocol outlines a method for screening inhibitors in a cellular context. It utilizes a two-step labeling approach where an alkyne-modified ABP is introduced to live cells, followed by lysis and click chemistry-mediated attachment of a reporter tag for detection.

Materials:

- **Cell Culture Medium:** Appropriate medium for the cell line of interest.
- **Alkyne-ABP Stock:** Alkyne-modified ABP (e.g., alkyne-FP) at 10 mM in DMSO.
- **Compound Library:** Small molecule library plated in 96-well plates.
- **Lysis Buffer:** RIPA buffer with protease inhibitors.
- **Click Chemistry Reagents:** Azide-fluorophore (e.g., Azide-TAMRA), copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).
- **SDS-PAGE and Gel Imaging System.**

Procedure:

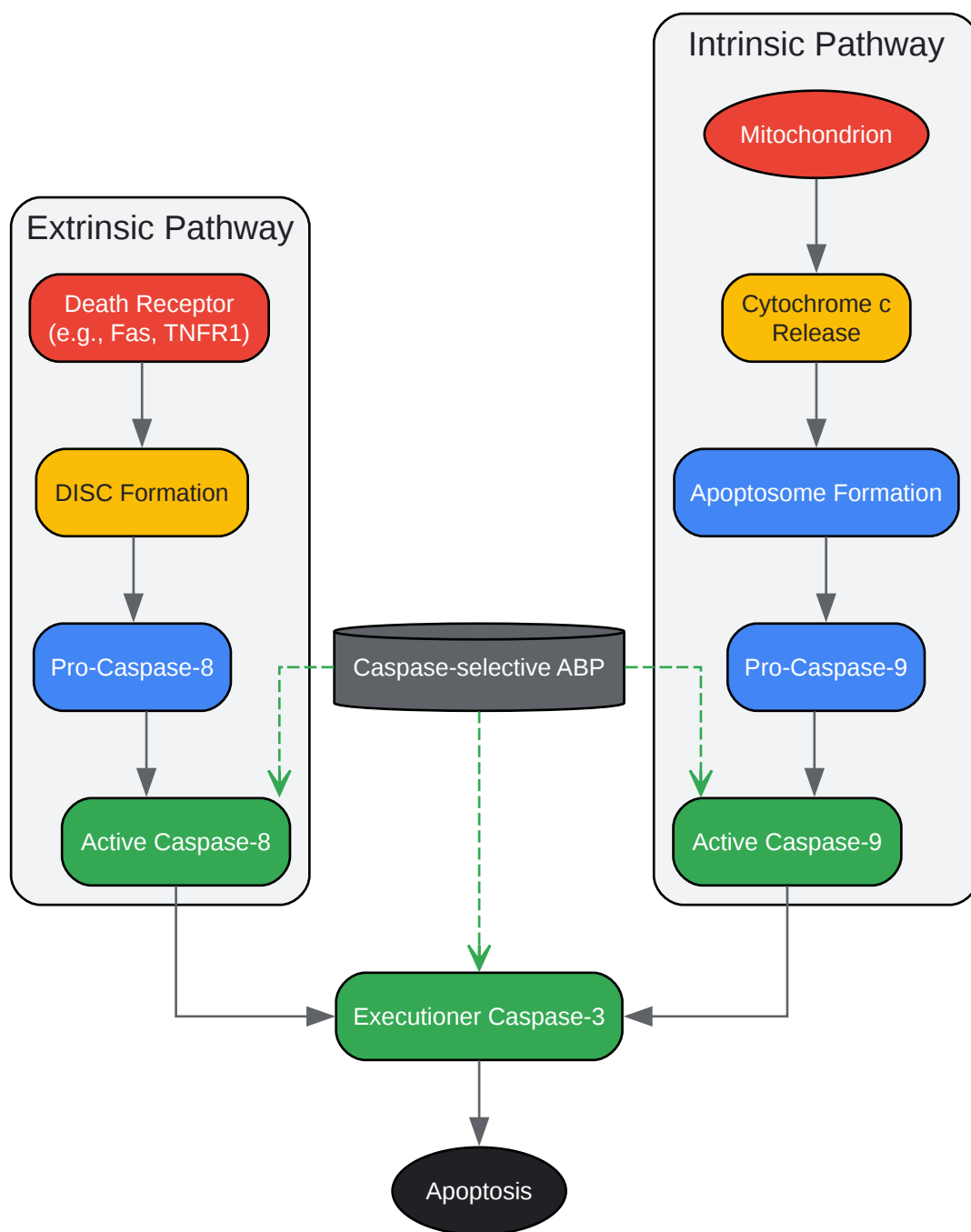
- **Cell Plating:** Seed cells in a 96-well plate and grow to 80-90% confluency.
- **Compound Treatment:** Treat cells with compounds from the library for the desired time.
- **ABP Labeling:** Add the alkyne-ABP to the cells and incubate for the optimized labeling time.
- **Cell Lysis:** Wash the cells with PBS and lyse with RIPA buffer.
- **Click Reaction:** In the cell lysate, perform the click chemistry reaction by adding the azide-fluorophore, copper sulfate, and sodium ascorbate.

- SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
- Gel Imaging: Visualize the fluorescently labeled proteins using a gel imaging system.
- Data Analysis: Quantify the band intensity for the target enzyme. Hits are identified as compounds that reduce the fluorescence intensity of the target band.

Visualizations

Signaling Pathway: Caspase Activation in Apoptosis

Activity-based probes are powerful tools for studying the activation of caspases, key enzymes in the apoptotic signaling cascade. The following diagram illustrates the major pathways of caspase activation that can be monitored using specific ABPs.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

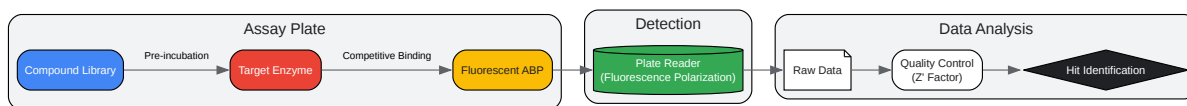


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Caspase activation pathways monitored by ABPs.

Experimental Workflow: Competitive ABP-HTS

The following diagram outlines the general workflow for a competitive ABP-HTS campaign, from assay setup to hit identification.

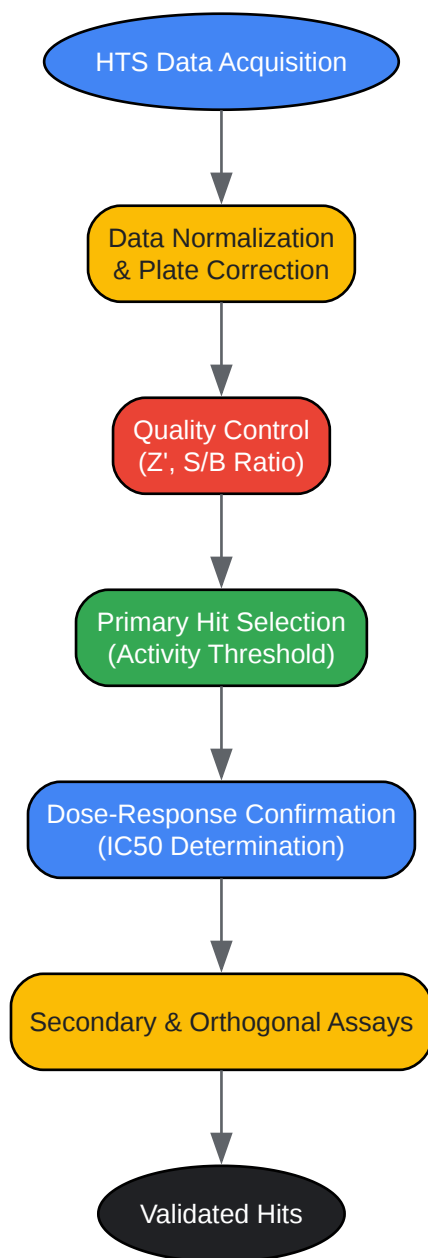


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Workflow for competitive ABP-HTS.

Logical Relationship: ABP-HTS Data Analysis Workflow

This diagram illustrates the logical steps involved in the analysis of data from an ABP-HTS campaign, from raw data processing to hit validation.^{[11][12][13][14][15][16]}



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Data analysis workflow for ABP-HTS.

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